molecular formula C24H22N2O4S B3292490 N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878060-62-9

N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B3292490
CAS No.: 878060-62-9
M. Wt: 434.5 g/mol
InChI Key: PLIJAKPQBUOMQS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic small molecule with a molecular formula of C₂₄H₂₂N₂O₄S and a molecular weight of 434.51 g/mol. This acetamide derivative features a 1H-indole core substituted at the nitrogen atom with a phenylmethanesulfonyl group, a structure known to be of significant interest in medicinal chemistry research. The compound is supplied as a solid and should be stored in a cool, dry environment. Compounds based on the 1H-indole scaffold, particularly those with phenylsulfonyl and acetamide substituents, are frequently investigated for their diverse biological activities. Structurally similar (1-(phenylsulfonyl)-1H-indol-2-yl)methanamine derivatives have been synthesized and studied for their potential biochemical applications . Furthermore, related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors in virological studies, specifically showing excellent in vitro activity against the Human Respiratory Syncytial Virus (RSV), although they were not effective in vivo . Other research on N-substituted indol-3-yl acetamide derivatives has highlighted their potential as potent anti-proliferative agents in cancer research, with some analogs demonstrating the ability to induce caspase-dependent apoptosis in human cancer cell lines . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers are advised to conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-30-22-14-8-6-12-20(22)25-24(27)16-26-15-23(19-11-5-7-13-21(19)26)31(28,29)17-18-9-3-2-4-10-18/h2-15H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJAKPQBUOMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a methoxyphenyl group, an indole moiety, and a methanesulfonyl group, contributing to its diverse chemical behavior and biological properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S

IUPAC Name: N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl]acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring: This can be achieved through methods like Fischer indole synthesis.
  • Introduction of the Sulfonyl Group: The sulfonyl group is introduced via reaction with sulfonyl chlorides.
  • Final Acetamide Formation: The final step involves reacting the sulfonyl-indole derivative with an appropriate amine and acetic anhydride.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess selective antibacterial properties against various Gram-positive bacteria, including strains resistant to conventional antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, compounds derived from similar frameworks have been reported to inhibit COX-1 and COX-2 activities, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and microbial resistance. Molecular modeling studies have indicated plausible binding interactions with COX enzymes, which could elucidate the pathways through which this compound exerts its effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSelective activity against Gram-positive bacteria
Anti-inflammatoryInhibition of COX-1 and COX-2
AntioxidantDPPH radical scavenging activity

Case Study: Inhibition of Inflammatory Pathways

In a recent study, derivatives based on the indole structure were synthesized and tested for their ability to inhibit TNF-alpha in macrophages. The results indicated that certain compounds significantly reduced TNF-alpha levels, showcasing their potential as anti-inflammatory agents .

ADME Properties

Additionally, studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds suggest favorable profiles for drug development. Predictions indicate good bioavailability and metabolic stability, which are critical factors in the development of therapeutic agents .

Q & A

Basic Question: What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Indole Core Functionalization : Introduce the phenylmethanesulfonyl group at the 3-position of the indole ring via sulfonation or nucleophilic substitution under anhydrous conditions (e.g., using chlorosulfonic acid or a sulfonyl chloride derivative) .
  • Acetamide Linkage Formation : Couple the functionalized indole with N-(2-methoxyphenyl)acetamide using a coupling agent like EDCI/HOBt in dichloromethane or DMF .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Reaction yields (typically 40–60%) can be improved by optimizing stoichiometry, temperature (e.g., 0–25°C for sulfonation), and inert atmospheres to prevent side reactions .

Basic Question: How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?

Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl group via downfield shifts) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ for C₂₄H₂₁N₂O₄S: 433.1225).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:
SAR studies should systematically modify substituents and evaluate pharmacological outcomes:

  • Substituent Variation : Replace the methoxyphenyl group with halogenated or bulkier aryl groups to assess binding affinity changes. For example, fluorinated analogs may enhance metabolic stability .
  • Sulfonyl Group Optimization : Test alternative sulfonyl groups (e.g., tosyl, mesyl) to modulate electron-withdrawing effects and target interactions .
  • Biological Assays : Screen derivatives against disease-specific targets (e.g., kinase inhibition assays for anticancer activity) and compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .

Advanced Question: What strategies are effective for identifying this compound’s molecular targets and resolving conflicting bioactivity data?

Methodological Answer:

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography with a biotinylated analog) to isolate interacting proteins. Validate hits via surface plasmon resonance (SPR) or thermal shift assays .
  • Data Contradictions : Address variability in bioactivity (e.g., inconsistent IC₅₀ values) by standardizing assay conditions (pH, cell lines, incubation time). Cross-validate using orthogonal methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Advanced Question: How can researchers assess the compound’s stability under physiological conditions for preclinical development?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Sulfonyl groups may hydrolyze under acidic conditions, requiring formulation adjustments .
  • Metabolic Stability : Use liver microsomes or hepatocytes to measure half-life (t₁/₂). Cytochrome P450 inhibition assays identify metabolic liabilities .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-(2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

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